N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide
Description
N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzyl group, a 3-amino-3-oxopropyl chain, and an isopropyl group at the para-position of the benzene ring. Its molecular formula is C20H23N2O2, with a molecular weight of 323.41 g/mol (calculated based on standard atomic weights).
Properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)17-8-10-18(11-9-17)20(24)22(13-12-19(21)23)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUBVNBHKUKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-(propan-2-yl)benzoic acid with benzylamine under appropriate conditions.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 3-position of the propyl chain. This can be achieved through a series of reactions, including nitration, reduction, and subsequent amination.
Final Assembly: The final step involves the coupling of the amino group with the benzamide core to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-(3-amino-3-oxopropyl)-N-benzyl-4-(propan-2-yl)benzamide with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Structural Analogues from
Compounds listed in share a benzamide core but differ in substituents on the phenyl ring and side chains:
Key Differences :
- The target compound substitutes the para position with an isopropyl group, whereas ID 5–8 feature alkoxy groups (methoxy, ethoxy, etc.).
- The presence of a 3-amino-3-oxopropyl chain in the target compound introduces hydrogen-bonding capacity, which is absent in ID 5–6. This could enhance solubility or receptor interactions .
Comparison with Fluorinated Analogues ( and )
The compound N-[trans-4-(3-amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxy-2-propanyl]benzamide ( and ) shares the 3-amino-3-oxopropyl group but incorporates additional structural complexity:
- Trifluorohydroxypropyl Substituent : The fluorine atoms increase electronegativity and metabolic resistance, a feature absent in the target compound. This modification is common in drug design to prolong half-life .
| Property | Target Compound | Fluorinated Analogue () |
|---|---|---|
| Molecular Weight | 323.41 g/mol | 502.58 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) |
| Hydrogen Bond Donors | 2 | 3 |
Comparison with Heterocyclic Analogues ()
The compound N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-4,5-dihydro[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide () diverges significantly:
- The target compound lacks such a system, limiting its utility in similar contexts .
- 4-Methylbenzamide vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
